molecular formula C13H19NO B1405081 N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine CAS No. 1424857-25-9

N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine

Cat. No.: B1405081
CAS No.: 1424857-25-9
M. Wt: 205.3 g/mol
InChI Key: CVFMNKZYVXATGH-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ylmethyl chloride with N-methylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2)7-6-11-8-10(9-14-3)4-5-12(11)15-13/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFMNKZYVXATGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190343
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424857-25-9
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-6-methanamine, 3,4-dihydro-N,2,2-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
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N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
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N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
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N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
Reactant of Route 5
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N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine
Reactant of Route 6
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine

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